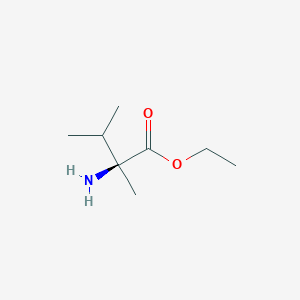
Ethyl (S)-2-amino-2,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-2-amino-2,3-dimethylbutanoate is an organic compound with a complex structure that includes an ethyl ester group, an amino group, and two methyl groups attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-amino-2,3-dimethylbutanoate typically involves the esterification of (S)-2-amino-2,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-amino-2,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Corresponding alcohols.
Substitution: Amides or peptides, depending on the substituents used.
Scientific Research Applications
Ethyl (S)-2-amino-2,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-amino-2,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl (S)-2-amino-2,3-dimethylbutanoate can be compared with similar compounds such as:
Ethyl (S)-2-amino-3-methylbutanoate: Lacks one methyl group, resulting in different steric and electronic properties.
Ethyl (S)-2-amino-2-methylbutanoate: Lacks one methyl group, affecting its reactivity and interactions.
Ethyl (S)-2-amino-2,3-dimethylpentanoate: Has an additional carbon in the backbone, altering its physical and chemical properties.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2,3-dimethylbutanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)8(4,9)6(2)3/h6H,5,9H2,1-4H3/t8-/m0/s1 |
InChI Key |
QOGBMWLDGSUFON-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(C(C)C)N |
Canonical SMILES |
CCOC(=O)C(C)(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















